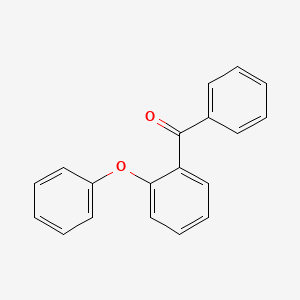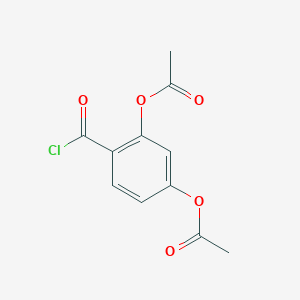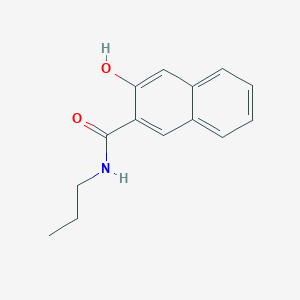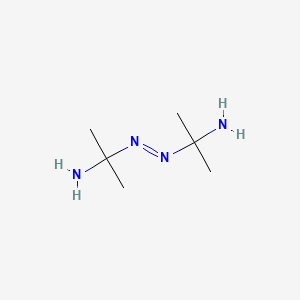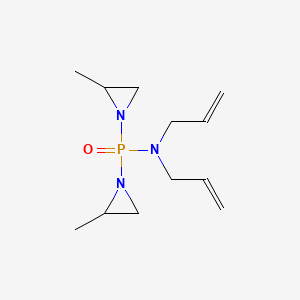
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- is a chemical compound with the molecular formula C15H26N3OP and a molecular weight of 295.36 g/mol . This compound is known for its unique structure, which includes aziridine rings and phosphine oxide groups, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- typically involves the reaction of diallylamine with phosphine oxide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine oxide derivatives.
Applications De Recherche Scientifique
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- involves its interaction with molecular targets such as enzymes and receptors. The aziridine rings in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
41657-20-9 |
|---|---|
Formule moléculaire |
C12H22N3OP |
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
N-bis(2-methylaziridin-1-yl)phosphoryl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C12H22N3OP/c1-5-7-13(8-6-2)17(16,14-9-11(14)3)15-10-12(15)4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
Clé InChI |
CWZLSGGHNRJZGA-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1P(=O)(N2CC2C)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)


![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)

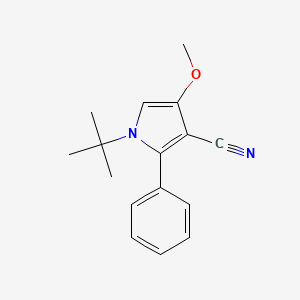
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)

